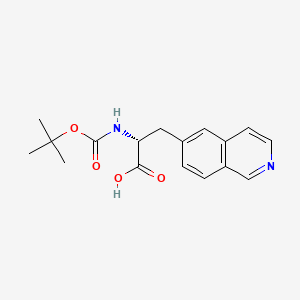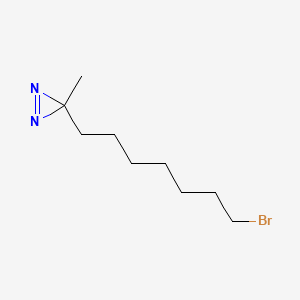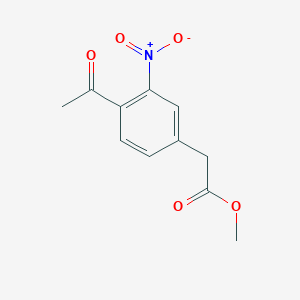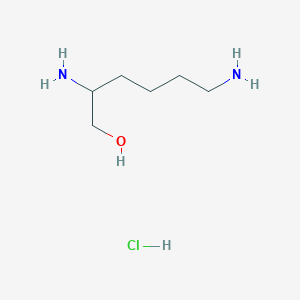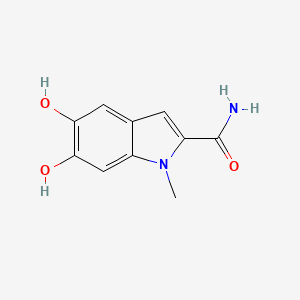
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is a deep brown crystalline solid that is soluble in solvents like ethanol and dimethyl sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide can be achieved through the reaction of indole with phenol . The Fischer indole synthesis is a common method used to prepare indole derivatives. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the production of indole derivatives often involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives.
Medicine: Investigated for its potential antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets and pathways related to melanin biosynthesis. It acts as an intermediate in the production of melanin, influencing the pigmentation process in humans and other organisms . Additionally, its antioxidant properties help in controlling oxidative stress by neutralizing reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethoxy-2-phenylindole
- Solypertine
- Oxypertine
- Alpertine
- 5,6-Dimethoxyindole
Uniqueness
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5,6-dihydroxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-4-9(14)8(13)3-5(6)2-7(12)10(11)15/h2-4,13-14H,1H3,(H2,11,15) |
Clave InChI |
KWQSSPFPECXZSG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C=C1C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



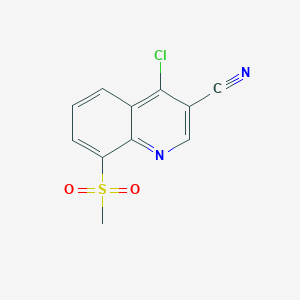
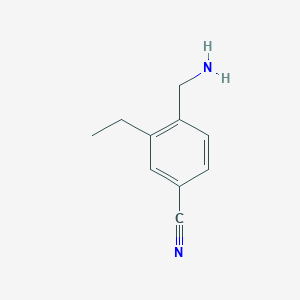
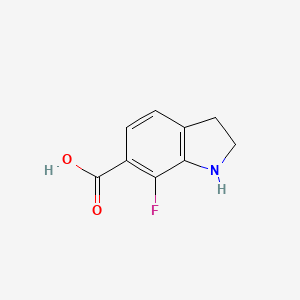
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

